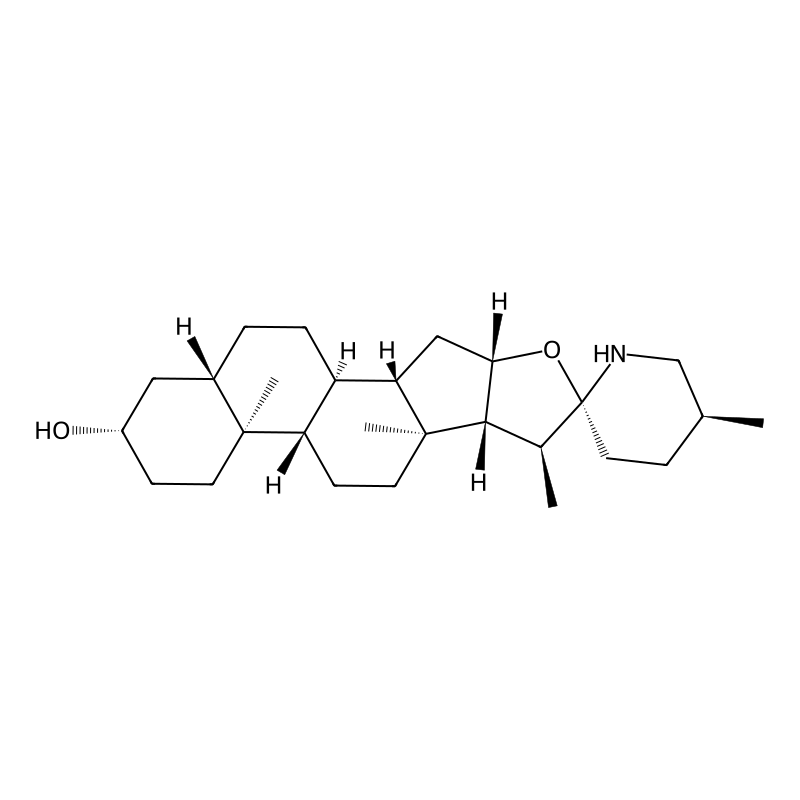

Tomatidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Tomatidine as an Inhibitor of Skeletal Muscle Atrophy

Introduction to Tomatidine and Skeletal Muscle Atrophy

Skeletal muscle atrophy represents a significant clinical challenge affecting millions worldwide, particularly older adults and those with chronic diseases, injuries, or prolonged immobilization. This condition involves a progressive loss of muscle mass, strength, and function, ultimately leading to impaired mobility, metabolic dysfunction, and reduced quality of life. Despite its prevalence and clinical impact, effective therapeutic interventions for muscle atrophy remain limited, creating a substantial unmet medical need. In recent years, natural compounds with anabolic and anti-catabolic properties have emerged as promising candidates for addressing this complex condition.

This compound, a steroidal alkaloid found predominantly in the skins and leaves of tomato plants (especially green tomatoes), has attracted significant scientific interest as a potential therapeutic agent for skeletal muscle atrophy. This compound is the aglycone derivative of α-tomatine, formed through the enzymatic removal of its sugar moieties. Initial discovery research using a systems-based approach identified this compound as a natural small molecule inhibitor of muscle atrophy based on its mRNA expression signature that negatively correlated with atrophy signatures in human skeletal muscle [1] [2]. Subsequent investigations have revealed that this compound exerts pleiotropic effects on multiple signaling pathways involved in muscle protein synthesis, degradation, and inflammation, positioning it as a promising multi-target therapeutic candidate for preventing and treating muscle wasting conditions.

Molecular Mechanisms of Action

mTORC1 Signaling Activation and Protein Synthesis

The mechanistic target of rapamycin complex 1 (mTORC1) pathway serves as a central regulator of skeletal muscle hypertrophy by coordinating anabolic processes including protein synthesis, mitochondrial biogenesis, and cellular growth. This compound has been demonstrated to directly stimulate mTORC1 signaling in skeletal muscle cells, initiating a cascade of molecular events that promote muscle accretion and counteract atrophic processes:

Enhanced phosphorylation: this compound increases phosphorylation of key mTORC1 downstream effectors including S6K1 (Thr389) and 4E-BP1, leading to elevated translational efficiency and protein synthesis in both human and mouse skeletal myotubes [3] [2]. This anabolic response occurs without parallel activation of Akt, suggesting a distinct mechanism from insulin-like growth factor signaling.

Mitochondrial biogenesis: Treatment with this compound promotes mitochondrial accumulation in skeletal myotubes, as evidenced by increased mitochondrial DNA content and enhanced expression of PGC-1α, a master regulator of mitochondrial biogenesis [3]. This effect supports the increased energy demands of muscle growth and improves metabolic efficiency.

Cellular hypertrophy: In cultured myotube models, this compound administration significantly increases myotube diameter and total cellular protein content, demonstrating its direct hypertrophic effects at the cellular level [3]. These morphological changes correlate with functional improvements in muscle contractility and force production.

Table 1: Key mTORC1 Signaling Components Activated by this compound

| Signaling Component | Effect of this compound | Functional Outcome |

|---|---|---|

| mTORC1 activity | Increased phosphorylation | Enhanced translational initiation |

| S6K1 phosphorylation | Enhanced at Thr389 | Increased ribosome biogenesis |

| Mitochondrial DNA | 25-40% increase | Improved energy production |

| Myotube diameter | 15-30% increase | Muscle fiber hypertrophy |

| Protein synthesis rate | 20-35% elevation | Net protein accretion |

AMPK Activation and Metabolic Regulation

Beyond mTORC1 signaling, this compound activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor that coordinates metabolic processes to maintain energy homeostasis. In human hepatocytes and muscle models, this compound stimulates AMPK phosphorylation at Thr172 via multiple interconnected mechanisms:

Calcium-mediated activation: this compound increases intracellular calcium levels, leading to calcium/calmodulin-dependent activation of CaMKKβ, an upstream kinase of AMPK [4]. This pathway operates independently of cellular AMP:ATP ratios, representing a distinct activation mechanism.

Vitamin D receptor agonism: this compound functions as a natural agonist of the vitamin D receptor (VDR), initiating genomic and non-genomic signaling events that ultimately enhance AMPK activity [4]. This novel mechanism connects this compound's actions to endocrine regulatory systems.

Metabolic reprogramming: AMPK activation by this compound phosphorylates and inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA production and promoting fatty acid oxidation while simultaneously suppressing lipogenic genes including SREBP-1c and FAS [4]. This metabolic shift supports energy production during muscle adaptation.

The coordinated activation of both mTORC1 and AMPK by this compound represents a unique pharmacological profile, as these pathways typically exhibit reciprocal regulation. This dual activation enables this compound to simultaneously promote anabolic processes while maintaining metabolic homeostasis, creating a favorable environment for muscle preservation during catabolic states.

Anti-inflammatory Signaling Pathways

Chronic inflammation represents a key driver of muscle wasting in numerous pathological conditions, including aging, cancer cachexia, and metabolic diseases. This compound exerts potent anti-inflammatory effects through modulation of several pro-inflammatory signaling pathways:

NF-κB pathway suppression: In microglial and neuronal cells, this compound inhibits LPS-induced nuclear translocation and phosphorylation of NF-κB p65 subunits, reducing expression of pro-inflammatory mediators including TNF-α, IL-1β, and IL-6 [5] [6]. This effect extends to exercise-like stimulation in muscle models, where this compound attenuates cytokine secretion.

JAK/STAT3 modulation: Bioinformatic analyses of electrically stimulated human myobundles reveal that this compound modulates the IL-6/JAK/STAT3 signaling axis, a pathway critically involved in muscle inflammation and regeneration [7] [8]. This regulation helps balance muscle adaptation and repair processes while limiting excessive inflammatory responses.

Microglial polarization: In central nervous system inflammation models, this compound reduces microglial activation and polarization toward the pro-inflammatory M1 phenotype while promoting alternative M2 activation, creating a tissue environment more favorable for repair and regeneration [5].

Extracellular matrix remodeling: this compound treatment partially prevents the secretion of proinflammatory proteins and regulates enzymes involved in extracellular matrix remodeling, including TIMP-1 and TIMP-2, in response to electrical stimulation [7] [8]. This modulation supports functional muscle adaptation while controlling exercise-induced inflammation.

Table 2: Inflammatory Mediators Modulated by this compound

| Inflammatory Parameter | Effect of this compound | Experimental Model |

|---|---|---|

| NF-κB nuclear translocation | Inhibited | LPS-stimulated BV2 microglia [5] |

| TNF-α expression | Reduced 40-60% | Spinal cord injury model [6] |

| IL-6 secretion | Attenuated | Electrical stimulation myobundles [7] |

| M1 microglial markers | Decreased | tBCCAO mouse model [5] |

| CXCL10 expression | Suppressed | LPS-induced PC-12 cells [6] |

Experimental Evidence and Preclinical Data

In Vitro Models and Cellular Responses

The anti-atrophic efficacy of this compound has been extensively characterized in various cellular models, providing insights into its direct effects on muscle cells and molecular mechanisms:

Human skeletal myotubes: In primary human myotubes differentiated from vastus lateralis biopsies, this compound treatment (0.5-5 μM) for 48 hours significantly increased myotube diameter by 15-30% and elevated total cellular protein content by 20-35% through mTORC1-dependent mechanisms [3]. These hypertrophic effects occurred without evidence of cytotoxicity at effective concentrations.

C2C12 mouse myotubes: Similar hypertrophic responses were observed in the C2C12 mouse cell line, where this compound stimulated protein synthesis rates by 25-40% and increased mitochondrial DNA content by 30-50% [3]. These effects were abolished by rapamycin co-treatment, confirming mTORC1 dependence.

Electrical stimulation models: Using engineered 3D human myobundles in microphysiological systems, researchers demonstrated that this compound modulates contractile responses to electrical stimulation (3 V/mm, 2 ms, 2 Hz) and attenuates secretion of pro-inflammatory cytokines (IL-6, IL-8, CCL2) following exercise-like stimulation [7] [8]. Interestingly, age-dependent differences were observed, with young-derived myobundles showing greater responsiveness to this compound.

HepG2 hepatocytes: In metabolic disease models, this compound reduced palmitate-induced lipid accumulation by 40-60% through AMPK activation and VDR signaling, demonstrating potential benefits for concomitant metabolic disorders often associated with muscle wasting [4].

The consistency of this compound's effects across multiple cell types and experimental conditions strengthens the evidence for its broad biological activity and therapeutic potential. The concentration-dependent effects observed in these systems provide guidance for appropriate dosing in animal and human studies.

In Vivo Animal Studies

Rodent models have been instrumental in evaluating the efficacy and safety of this compound for preventing and treating muscle atrophy under various pathological conditions:

Age-related muscle atrophy: In aged mice, this compound supplementation (50-100 mg/kg/day for 6-8 weeks) significantly reduced sarcopenic muscle loss, enhanced recovery from atrophy, stimulated muscle fiber hypertrophy, and improved grip strength and exercise capacity by 25-40% compared to untreated controls [3] [2]. These functional improvements were accompanied by increased mTORC1 signaling in skeletal muscle.

Spinal cord injury models: In Sprague-Dawley rats with experimentally induced spinal cord injury, this compound administration (5-20 mg/kg/day for 7 days) dose-dependently improved neurological function (assessed by BBB scores), reduced neuronal apoptosis, decreased pro-inflammatory cytokine levels, and suppressed CXCL10 expression through NF-κB pathway inhibition [6].

Post-stroke cognitive impairment: In a transient bilateral common carotid arteries occlusion (tBCCAO) mouse model, this compound treatment attenuated cognitive impairment and neurodegeneration in hippocampal regions, while reducing microglial activation and M1 polarization [5]. These central effects suggest potential benefits for neurological conditions associated with muscle wasting.

Disuse atrophy models: In hindlimb-unloaded and denervation-induced muscle atrophy models, this compound supplementation preserved muscle mass and function and accelerated recovery during reloading, demonstrating efficacy against diverse atrophy stimuli [3].

Table 3: In Vivo Efficacy of this compound in Animal Models of Muscle Atrophy

| Disease Model | This compound Dose | Key Outcomes | Reference |

|---|---|---|---|

| Aging | 50-100 mg/kg/day, 6-8 weeks | Increased strength (25-40%), muscle fiber hypertrophy | [3] [2] |

| Spinal Cord Injury | 5-20 mg/kg/day, 7 days | Improved BBB scores, reduced inflammation and apoptosis | [6] |

| Stroke | 10-20 mg/kg/day, 2-4 weeks | Attenuated cognitive impairment, reduced microglial activation | [5] |

| Denervation | 50 mg/kg/day, 2 weeks | Preserved muscle mass, enhanced recovery | [3] |

Research Methodologies and Experimental Protocols

Cell Culture and Differentiation Protocols

Standardized methodologies for cell culture and differentiation are essential for investigating this compound's effects on skeletal muscle in vitro:

Human skeletal myoblast culture: Primary human skeletal muscle myoblasts (e.g., Lonza CC-2580) are typically maintained in specialized Skeletal Muscle Growth Medium (SkBM-2 Basal Media with BulletKit supplements) at 37°C and 5% CO₂, with passages limited to ≤7 to preserve differentiation capacity [3]. At approximately 70% confluence, differentiation is induced by switching to DMEM/F-12 medium containing 2% horse serum and antibiotics, with medium changes every 48 hours.

C2C12 mouse myoblast culture: C2C12 myoblasts (ATCC CRL-1772) are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [3]. For differentiation, cells at 90-95% confluence are switched to DMEM containing 2% horse serum, with full differentiation typically achieved within 5-7 days.

Three-dimensional myobundle engineering: For more physiologically relevant models, CD56+ sorted human myoblasts are encapsulated in thermosensitive hydrogel mixtures (3.3 mg/mL rat tail collagen I + 22% Matrigel) at densities of 15-20 million cells/mL and injected into microfluidic chips [7] [8]. Following polymerization, constructs are perfused with differentiation media using syringe pumps (1 mL/h) through a two-stage differentiation process over 12-14 days.

This compound treatment: this compound is typically prepared as a 1-10 mM stock solution in DMSO and diluted in culture medium to final working concentrations (0.1-10 μM), with vehicle controls containing equivalent DMSO concentrations (usually ≤0.1%) [3]. Treatment durations range from 2 hours (signaling studies) to 7 days (hypertrophy assessments), with medium refreshed every 48 hours.

Functional and Molecular Assessment Techniques

Comprehensive evaluation of this compound's effects requires multiparametric approaches assessing morphological, functional, and molecular parameters:

Contractility analysis: Differentiated myotubes or 3D myobundles are stimulated with electrical pulses (2-3 V/mm, 2 ms duration, 1-2 Hz) using integrated platinum electrodes, with contractions recorded at 10 fps for 40 seconds [7]. Contractile parameters are quantified using digital image correlation (DIC) algorithms to compute displacement vectors and contraction magnitude.

Protein synthesis measurements: Rates of protein synthesis are determined via [³H]-tyrosine incorporation (4 μCi/mL for 30 minutes), with non-specific background correction using 4°C incubation controls [3]. Incorporated radioactivity is quantified by scintillation counting and normalized to total protein content.

Immunoblot analysis: Protein extracts are separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with primary antibodies against phosphorylated and total forms of signaling proteins (mTOR, S6K1, AMPK, Akt, etc.) [3]. Detection typically employs chemiluminescence with HRP-conjugated secondary antibodies, with quantification by densitometry normalized to loading controls (α-tubulin or GAPDH).

Gene expression profiling: mRNA expression signatures are assessed using genome-wide microarrays or RNA-seq, with signature negative correlation analysis employed to identify compounds whose expression patterns oppose atrophy-associated changes [1] [2]. This systems-based approach facilitated the initial discovery of this compound's anti-atrophic properties.

Diagram 1: Molecular signaling pathways and functional outcomes of this compound action in skeletal muscle. This compound activates anabolic signaling (mTORC1, AMPK) while inhibiting inflammatory pathways (NF-κB, JAK/STAT), leading to improved muscle mass and function.

Therapeutic Potential and Future Directions

This compound represents a promising candidate for clinical development owing to its multi-target mechanisms, natural origin, and favorable safety profile observed in preclinical studies. Several key considerations inform its potential therapeutic applications:

Age-related sarcopenia: Given its efficacy in aged animal models and ability to counter multiple hallmarks of sarcopenia (including anabolic resistance, mitochondrial dysfunction, and chronic inflammation), this compound holds particular promise for geriatric applications [3] [2]. Human trials examining dose-response relationships, long-term safety, and functional outcomes in older adults are warranted.

Combination therapies: this compound's unique mechanism of simultaneously activating mTORC1 and AMPK suggests potential synergistic benefits when combined with resistance exercise, protein supplementation, or other anabolic agents [7] [8]. Studies exploring such combinations could reveal enhanced efficacy compared to monotherapies.

Disease-specific formulations: The optimal dosing and administration protocols may vary depending on specific clinical conditions (cachexia, age-related sarcopenia, disuse atrophy), necessitating condition-specific formulation development [3] [6]. Different salt forms, delivery systems, and dosing regimens should be explored to maximize therapeutic indices.

Biomarker development: The identification of specific molecular signatures responsive to this compound treatment could facilitate patient stratification and personalized treatment approaches [1]. mRNA expression profiling, inflammatory marker assessment, and metabolic imaging may help identify likely responders.

While the preclinical evidence for this compound's efficacy is compelling, well-designed clinical trials in human populations are essential to translate these findings into evidence-based therapies. Initial phase I studies should establish safety, pharmacokinetics, and pharmacodynamics in relevant populations, while subsequent trials should examine functional outcomes using validated endpoints such as muscle strength, physical performance, and quality of life measures.

Diagram 2: Research pathway and therapeutic development strategy for this compound. The compound progresses from discovery through clinical development with potential applications across multiple muscle wasting conditions.

References

- 1. Use of mRNA expression signatures to discover small ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systems-based discovery of this compound as a natural ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systems-based Discovery of this compound as a Natural Small ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reduces Palmitate-Induced Lipid ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates post-stroke cognitive impairment by ... [sciencedirect.com]

- 6. This compound relieves neuronal damage in spinal cord injury by ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Inflammatory Responses to Exercise ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Inflammatory Responses to ... [esmed.org]

Quantitative Data on Tomatidine Metabolites In Vivo

The following table consolidates findings from key animal studies. The pig study is particularly relevant for human translation due to physiological similarities [1].

| Matrix / Model | Metabolite(s) Detected (Phase) | Average Concentration | Key Findings |

|---|---|---|---|

| Pig Plasma [1] | Total Steroidal Alkaloids (Phase I & II) | 107.7 nmol/L | Phase I metabolites (hydroxylated, dehydrogenated) were predominant over Phase II (sulfonated, glucuronidated). |

| Acetoxyhydroxytomatidine (Phase I) | ~40 nmol/L | One of the most abundant single metabolites identified. | |

| Hydroxythis compound (Phase I) | ~25 nmol/L | A major Phase I metabolite. | |

| Sulfonated Acetoxyhydroxythis compound (Phase II) | Detected | First reported in vivo; indicates sulfonation is a metabolic pathway. | |

| Mouse Tumor Tissue (85As2 cell model) [2] | This compound (Parent Aglycone) | N/A (Detected in tumors) | Diet containing 0.05% (w/w) this compound led to detectable levels in tumors and significantly inhibited tumor growth. |

Metabolites and Pathways

Research indicates that tomato steroidal alkaloids like α-tomatine are rapidly hydrolyzed in the body to this compound (the aglycone), which then undergoes further metabolism [1] [3].

- Phase I Metabolism (Functionalization): This is the primary pathway. This compound undergoes reactions like hydroxylation (addition of -OH groups) and dehydrogenation (formation of double bonds, e.g., this compound to dehydrothis compound/tomatidenol) [1] [3].

- Phase II Metabolism (Conjugation): Phase I metabolites are subsequently conjugated via sulfonation and glucuronidation to form more water-soluble compounds for excretion [1]. Sulfonated metabolites appear to be more common than glucuronidated ones in the pig model [1].

The following diagram illustrates the core metabolic pathway of α-tomatine and this compound based on current in vivo evidence:

Molecular Mechanisms and Targets

This compound is not just metabolized; it also actively interacts with several molecular targets, which underlie its observed pharmacological effects. The table below outlines some key identified targets and pathways.

| Mechanism / Target | Biological Effect | Experimental Context |

|---|---|---|

| Vitamin D Receptor (VDR) Agonism [4] | Activation of AMPK signaling, leading to reduced lipid accumulation in liver cells. | In vitro (Human HepG2 hepatocytes) |

| NF-κB Pathway Inhibition [5] | Downregulation of inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of apoptosis. | In vivo (Rat SCI model) & in vitro |

| mTORC1 Signaling Activation [6] | Stimulation of protein synthesis and inhibition of skeletal muscle atrophy. | In vitro (Mouse & human myotubes) & in vivo (Mice) |

| ATP Synthase Inhibition [7] | Growth inhibition of certain bacterial strains, including S. aureus SCVs. | In vitro (Bacterial cultures) |

| SKN-1/Nrf2 Pathway Activation [8] | Induction of mitophagy and improvement of mitochondrial homeostasis, promoting lifespan/healthspan. | In vivo (C. elegans) & in vitro (Human cells) |

Research Gaps and Future Directions

While current data is promising, several gaps remain in the complete understanding of this compound's pharmacokinetics:

- Human Data: Most findings are from animal models. Human ADME (Absorption, Distribution, Metabolism, Excretion) studies are lacking and are critical for drug development.

- Absolute Bioavailability: The efficiency of oral absorption from food or supplements is not yet quantified.

- Tissue Distribution: Detailed studies on how this compound and its metabolites distribute to different organs (e.g., muscle, brain, liver) are needed.

- Kinetic Parameters: Standard pharmacokinetic parameters like half-life, T~max~, and clearance rates have not been established in humans.

References

- 1. Discovery of steroidal alkaloid metabolites and their ... [sciencedirect.com]

- 2. The Steroidal Alkaloid this compound and this compound -Rich Tomato Leaf... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/S0039128X21001458 [sciencedirect.com]

- 4. This compound Reduces Palmitate-Induced Lipid ... [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound relieves neuronal damage in spinal cord injury... [frontiersin.org]

- 6. Systems-based Discovery of this compound as a Natural Small ... [pmc.ncbi.nlm.nih.gov]

- 7. C-3 chemical modifications of this compound unveil broad- ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound enhances lifespan and healthspan in C. ... [nature.com]

Comprehensive Technical Guide: Tomatidine, a Multifaceted Steroidal Alkaloid

Chemical Identity, Biosynthesis, and Metabolism

Tomatidine is a spirosolane-type steroidal alkaloid derived from cholesterol, serving as the aglycone of the glycoalkaloid α-tomatine [1] [2]. Its core structure consists of a hexacyclic skeleton (rings A-F) with a nitrogen-containing F-ring forming a spiro arrangement [1] [3].

Biosynthesis in Tomato Plants

The biosynthesis of this compound is part of the Steroidal Glycoalkaloid (SGA) pathway in Solanaceae plants like tomato (Solanum lycopersicum). The process begins with cholesterol and proceeds through a series of enzymatic modifications [1]. Key genes involved in this pathway are listed in Table 1.

Table 1: Key Genes in the this compound/α-Tomatine Biosynthetic Pathway

| Gene ID | Gene Name | Enzyme Function | Specific Role in Pathway |

|---|---|---|---|

| Solyc07g062520 | GAME7 / CYP72A188 | Cytochrome P450 monooxygenase | C-22 hydroxylation of cholesterol [1] |

| Solyc06g061027 | GAME8 / CYP72A208 | Cytochrome P450 monooxygenase | C-26 hydroxylation [1] |

| Solyc07g043420 | GAME11 / Sl16DOX | 2-Oxoglutarate-dependent dioxygenase | C-16α hydroxylation [1] |

| Solyc12g006460 | GAME4 / SlCYP88B1 | Cytochrome P450 monooxygenase | Oxidation to 26-aldehyde furostanol [1] |

| Solyc12g006470 | GAME12 / GABA-T2 | Transaminase | Transamination to form 26-amino furostanol [1] |

| Solyc01g073640 | GAME25 / Sl3βHSD1 | Short-chain dehydrogenase/reductase | Dehydrogenation, isomerization, and reduction to form this compound [1] |

| Solyc07g043490 | GAME1 | UDP-galactosyltransferase | First glycosylation step (to this compound galactoside) [1] |

| Solyc07g043410 | GAME2 | UDP-xylosyltransferase | Final glycosylation step (to α-tomatine) [1] |

The flowchart below illustrates the core biosynthetic pathway from cholesterol to α-tomatine and the metabolic conversion to esculeoside A in ripe fruit.

Diagram 1: Biosynthetic and metabolic pathway of this compound and α-tomatine in tomato plants. Key genes and enzymes are indicated alongside the reactions they catalyze.

In Vivo Metabolism and Pharmacokinetics

Upon consumption by mammals, glycosylated alkaloids like α-tomatine undergo significant metabolism. A recent pig study identified that phase I metabolites (e.g., hydroxythis compound, acetoxyhydroxythis compound) are the predominant forms found in systemic circulation, with sulfonated and glucuronidated phase II metabolites also present at lower concentrations [4]. The study reported total steroidal alkaloids reached an average concentration of 107.7 nmol/L in plasma after short-term tomato consumption [4].

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide range of biological activities by interacting with multiple cellular targets and pathways, as summarized below.

Antibacterial Properties

This compound demonstrates potent and selective activity against persistent forms of Staphylococcus aureus.

Table 2: Antibacterial Properties of this compound against S. aureus

| Parameter | Effect/Value | Experimental Context |

|---|---|---|

| Activity against SCVs | MIC = 0.12 μg/mL [5] | Small-colony variants (SCVs) of S. aureus |

| Bactericidal vs Bacteriostatic | Bacteriostatic against SCVs [5] | Small-colony variants (SCVs) |

| Activity against normal strains | No direct antibiotic activity [5] | Normal strains of S. aureus |

| Anti-virulence & Potentiation | Anti-virulence activity and potentiation of aminoglycosides [5] | Normal strains of S. aureus |

| Primary Molecular Target | Proposed: multiple cellular targets [5] | First structure-activity relationship study |

Antiviral Properties

This compound shows broad-spectrum antiviral activity against several RNA viruses. It inhibits CHIKV particle production with an EC₅₀ between 1.2 and 3.8 µM in Huh7 cells, and similarly shows activity against Dengue Virus (DENV) and Zika Virus (ZIKV) [6]. Its mechanism involves acting at a post-entry step of the viral replication cycle, effectively reducing the number of infected cells and progeny virion production [6].

Skeletal Muscle Atrophy Inhibition

A systems-based discovery approach identified this compound as a natural small molecule inhibitor of skeletal muscle atrophy [7]. The compound stimulates mTORC1 signaling and anabolism in skeletal myotubes, leading to accumulation of protein and mitochondria and ultimately cell growth [7]. In mouse models, this compound increased skeletal muscle mTORC1 signaling, reduced atrophy, stimulated hypertrophy, and increased strength and exercise capacity [7].

Additional Pharmacological Activities

- Anti-inflammatory Effects: this compound inhibits iNOS and COX-2 through suppression of NF-κB and JNK pathways in LPS-stimulated macrophages [3].

- Cardioprotective and Anti-atherosclerotic Effects: Dietary supplementation with ~0.04% this compound for 10 weeks reduced plasma cholesterol and atherosclerosis in ApoE-deficient mice, potentially by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) [8].

- Neuroprotective Effects: this compound and α-tomatine provide protection against glutamate-induced and H₂O₂-induced toxicity in SH-SY5Y neuroblastoma cells, restoring antioxidant enzyme activity and glutathione levels [3].

- Anti-osteoporotic Effects: this compound suppresses osteoclastogenesis and mitigates estrogen deficiency-induced bone mass loss by modulating TRAF6-mediated signaling and downregulating p53 [8] [3].

The following diagram illustrates the multitargeted mechanisms of action of this compound across different physiological systems.

Diagram 2: Multitargeted mechanisms of action of this compound, illustrating its diverse pharmacological activities across different disease models.

Experimental Protocols for Key Assays

Protocol: Assessing Antiviral Activity In Vitro [6]

Objective: To evaluate the antiviral potential of this compound towards Chikungunya virus (CHIKV) in vitro.

Cell Lines: Huh7 (human hepatic cells) or Vero-WHO (monkey kidney epithelial cells). Virus Strains: CHIKV-LR (East/Central/South African lineage). Cytotoxicity Pre-screening:

- Seed cells in 96-well plates and incubate overnight.

- Treat with serial dilutions of this compound (e.g., 0.1-100 µM) for 24-48 hours.

- Assess cell viability using MTT, MTS, or ATPLite assays.

- Calculate CC₅₀ (50% cytotoxic concentration) and determine the maximum non-toxic concentration (where viability >75-80%).

Antiviral Activity Assay:

- Seed cells in appropriate growth medium.

- Pre-treatment: Optional. Incubate cells with this compound prior to infection.

- Infection: Infect cells with CHIKV at a defined MOI (e.g., 0.5 or 1) in the presence or absence of this compound.

- Post-treatment: Add this compound immediately after virus adsorption period.

- Incubate for a defined period (e.g., 16-24 hours post-infection).

- Harvest cell culture supernatants.

- Quantify infectious virus particles by plaque assay (PFU/mL) or TCID₅₀.

Key Controls: Include vehicle (e.g., EtOH, DMSO) and untreated infected controls, as well as a known antiviral compound as a positive control if available.

Protocol: Evaluating Anti-Atrophy Effects in Skeletal Myotubes [7]

Objective: To determine the effect of this compound on preventing skeletal muscle atrophy in vitro.

Cell Culture:

- Human Skeletal Myoblasts: (Lonza CC-2580) maintained in SkBM-2 Basal Media with BulletKit supplements.

- Mouse C2C12 Myoblasts: (ATCC CRL-1772) maintained in high-glucose DMEM with 10% FBS.

Differentiation and Treatment:

- Day 0: Plate myoblasts at high density (e.g., 1x10⁵ cells/well for human, 2.5x10⁵ for mouse in 6-well plates).

- Day 2 (Human) / Day 1 (Mouse): Induce differentiation by switching to low-serum medium (e.g., 2% horse serum in DMEM/F-12 for human, DMEM for mouse).

- Day 7: Differentiated myotubes are rinsed with PBS and treated with vehicle (0.1% DMSO) or this compound (e.g., 1-10 µM) in fresh maintenance medium.

- Incubate for 48 hours before analysis.

Endpoint Analyses:

- Total Cellular Protein: Quantify using BCA assay, normalized to DNA content.

- Mitochondrial DNA Content: Isolate total DNA and quantify mitochondrial vs. nuclear DNA by qPCR.

- Myotube Size: Fix, immunostain for troponin or myosin heavy chain, image, and measure diameter using ImageJ software.

- Protein Synthesis: Pulse with ³H-tyrosine (4 µCi/mL) for 30 min, measure incorporation.

- Signaling Analysis: Perform immunoblotting for phospho-/total S6K, Akt, and other mTOR pathway components.

Research Gaps and Future Directions

While this compound shows significant therapeutic potential, several research gaps remain:

- Human Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies in humans are lacking. The recent pig model study provides preliminary data on circulating metabolites, but further validation is needed [4].

- Systemic Toxicity Profile: Long-term toxicity and safety studies in higher mammals are required before clinical development.

- Formulation Strategies: Poor aqueous solubility may limit bioavailability, necessitating advanced formulation approaches.

- Structure-Activity Relationship (SAR): Although the first SAR study has been conducted [5], more extensive medicinal chemistry efforts could yield analogs with improved potency and selectivity.

- Combination Therapies: Potential synergies with existing antibiotics, antivirals, or other therapeutics remain largely unexplored.

References

- 1. Current Advances in the Biosynthesis, Metabolism, and ... [pmc.ncbi.nlm.nih.gov]

- 2. The steroidal alkaloids α-tomatine and this compound [pubmed.ncbi.nlm.nih.gov]

- 3. The steroidal alkaloids α-tomatine and this compound [sciencedirect.com]

- 4. Discovery of steroidal alkaloid metabolites and their ... [sciencedirect.com]

- 5. Unraveling the structure - activity of relationship ... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. , a natural this compound shows antiviral steroidal ... alkaloid activity [nature.com]

- 7. Systems-based Discovery of this compound as a Natural Small ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound [en.wikipedia.org]

Comprehensive Application Notes and Protocols for Tomatidine Extraction from Tomato Plants

Executive Summary

Tomatidine is a steroidal alkaloid found abundantly in tomato plants (Solanum lycopersicum), particularly in green tissues such as leaves, stems, and unripe green fruits. This compound and its glycosylated form, α-tomatine, have gained significant research interest due to their diverse pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities [1] [2]. These notes provide detailed methodologies for extracting, isolating, and analyzing this compound from various tomato plant materials, emphasizing both conventional and innovative green extraction technologies that enhance efficiency while reducing environmental impact.

The extraction of this compound represents a valuable approach for valorizing agricultural waste from tomato cultivation and processing. By utilizing tomato leaves and green tomatoes that are typically discarded, researchers can obtain bioactive compounds for pharmaceutical applications while contributing to more sustainable agricultural practices [3] [4]. The protocols outlined below have been optimized for yield, purity, and scalability, addressing the growing need for efficient natural product extraction in drug discovery and development.

Plant Material Preparation and Composition

Primary Sources of this compound

- Tomato Leaves and Stems: These aerial parts contain high concentrations of α-tomatine, which can be hydrolyzed to this compound. Leaves typically contain various steroidal alkaloids and phenolic compounds, with α-tomatine representing approximately 12.37% of the extract composition in some varieties [3].

- Unripe Green Tomatoes: Immature fruits are particularly rich in α-tomatine, with concentrations decreasing dramatically as the fruit ripens and metabolizes α-tomatine to esculeoside A [5] [6]. Green tomatoes can contain approximately 200 mg of α-tomatine per 100 g of fresh weight [4].

- Tomato Cannery Waste: Industrial by-products including discarded green tomatoes and plant biomass represent economical and sustainable sources for large-scale extraction [7].

Pre-extraction Processing

- Drying: Fresh plant materials should be cleaned with distilled water and dried indoors for 48 hours under natural sunlight or using controlled temperature environments not exceeding 105°C until constant weight is achieved [3].

- Particle Size Reduction: Dried materials should be ground using an electric grinder to achieve a fine powder with particle sizes between 0.5-1 mm to maximize surface area for extraction [3].

- Storage: Processed materials should be stored in refrigerated conditions (approximately 5°C) in airtight containers to prevent degradation of alkaloids [3].

Extraction Methods and Protocols

Method 1: Acidic Solvent Extraction from Tomato Branches and Leaves

This conventional method utilizes acidic conditions to protonate the nitrogen atom in this compound, enhancing its water solubility and extraction efficiency [8] [6].

Materials and Equipment

- Tomato leaf powder (100 g)

- Methanol, Acetic acid, Chloroform

- Ammonium hydroxide

- Cation exchange resin (hydrogen type)

- Concentrated hydrochloric acid

- Rotary evaporator

- Centrifuge

- Crystallization apparatus

Step-by-Step Protocol

- Extraction: Mix 100 g of dried tomato leaf powder with 500 mL of methanol containing 5% acetic acid. Perform reflux extraction at 65°C for 3 hours with continuous stirring [8].

- Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C until approximately 20% of the original volume remains [8].

- Acidification and Washing: Adjust the pH to 2-3 using diluted hydrochloric acid. Transfer to a separatory funnel and wash twice with equal volumes of chloroform to remove non-polar impurities [8].

- Alkalization and Precipitation: Adjust the aqueous phase to pH 10-11 using ammonium hydroxide to precipitate crude this compound. Collect the precipitate via vacuum filtration [8].

- Purification:

- Dissolve the crude product in diluted hydrochloric acid (pH 3-4).

- Pass through a strong cation exchange resin column.

- Wash the resin with deionized water until the eluent becomes clear.

- Elute this compound with 5% ammonium hydroxide solution.

- Concentrate the eluent under reduced pressure [8].

- Crystallization: Recrystallize from hot methanol to obtain pure this compound crystals. Dry under vacuum at 40°C for 24 hours [8].

Method 2: Subcritical Water Extraction (SWE) from Green Tomatoes

SWE is an environmentally friendly technique that uses water at temperatures above its boiling point (100°C) under high pressure to maintain liquid state, enhancing extraction of moderately polar to non-polar compounds [4].

Materials and Equipment

- Fresh or frozen green tomatoes

- High-pressure batch reactor (1.2 L capacity)

- Whatman No. 1 filter paper

- Centrifuge

- Nitrogen gas source

- Freeze dryer

Step-by-Step Protocol

- Sample Preparation: Wash green tomatoes and cut into small pieces. Blend in a mixer to achieve homogeneous pulp [4].

- Subcritical Water Extraction:

- Load the reactor with tomato pulp at a 10:1 solvent-to-solid ratio based on the water content of the tomatoes (approximately 90 wt%).

- Set temperature to 190°C and pressure to 50 bar using nitrogen stream.

- Maintain residence time of 15 minutes with continuous agitation [4].

- Separation and Concentration:

- After extraction, rapidly release pressure and collect the extract.

- Filter through Whatman No. 1 filter paper.

- Centrifuge at 500× g for 10 minutes at room temperature.

- Collect supernatant and freeze-dry for long-term storage [4].

Optimization Notes

- Temperature Effect: Extraction at 190°C yields approximately 200 mg tomatine/100 g tomato, significantly higher than extraction at 120°C [4].

- Time Optimization: Maximum yields are achieved at 15 minutes residence time; longer durations may lead to compound degradation [4].

- Fresh vs. Frozen: Fresh tomatoes generally yield higher carbohydrate content (1812 mg GE/100 g vs. 1269 mg GE/100 g for frozen), but tomatine extraction remains efficient from both sources [4].

Method 3: Water Bath Extraction (WBE) from Tomato Leaves

This green extraction method uses only water as the solvent, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [3].

Materials and Equipment

- Tomato leaf powder (0.5 g)

- Ultrapure water

- Water bath with temperature control

- Centrifuge

- Lyophilizer

Step-by-Step Protocol

- Extraction Setup: Place 0.5 g of tomato leaf powder in a 50 mL Erlenmeyer flask. Add ultrapure water at a solid-to-liquid ratio of 1:50 [3].

- Heating Extraction: Submerge the flask in a water bath preheated to 71°C for 29 minutes without stirring [3].

- Separation:

- Filter the mixture through Whatman No. 1 filter paper.

- Cool to room temperature.

- Centrifuge at 4500× g for 10 minutes.

- Collect the supernatant [3].

- Concentration: Lyophilize the supernatant to obtain a dry extract rich in α-tomatine, which can be further hydrolyzed to this compound [3].

Comparative Analysis of Extraction Methods

Table 1: Quantitative Comparison of this compound Extraction Methods

| Extraction Method | Raw Material | Solvent System | Temperature | Time | Reported Yield | Purity Considerations |

|---|---|---|---|---|---|---|

| Acidic Solvent Extraction | Tomato branches/leaves | 5% acetic acid in methanol | 65°C | 3 hours | Not specified | High purity after cation exchange and crystallization [8] |

| Subcritical Water Extraction | Green tomatoes | Water | 190°C | 15 minutes | ~200 mg tomatine/100 g tomato | Co-extraction of carbohydrates and phenolics [4] |

| Water Bath Extraction | Tomato leaves | Water | 71°C | 29 minutes | α-tomatine: 12.37% of TLE* | Contains other phenolics (rutin: 45.21%) [3] |

*TLE: Tomato Leaf Extract

Table 2: Analytical Methods for this compound/Tomatine Quantification

| Analytical Method | Stationary Phase | Mobile Phase | Detection | Key Parameters |

|---|

| HPLC-MS [9] | C18 column | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Mass spectrometry | Gradient elution: 0-3 min: 70% B; 3-10 min: 70-90% B; 10-15 min: 90% B | | HPLC-UV [4] | C18 column | Acetonitrile-water with 0.1% TFA | UV detection | Comparison with authentic tomatine standard |

Analytical Methods and Quality Control

This compound Hydrolysis from α-Tomatine

Since α-tomatine is typically the primary compound extracted from tomato materials, conversion to this compound requires hydrolysis:

- Acidic Hydrolysis: Dissolve α-tomatine-rich extract in diluted hydrochloric acid (0.5 M) and reflux for 2-3 hours [6].

- Monitoring Reaction: Track reaction progress by TLC or HPLC until complete disappearance of α-tomatine.

- Neutralization and Isolation: Adjust pH to 9-10 with ammonium hydroxide to precipitate this compound.

- Purification: Recrystallize from methanol or methanol-chloroform mixtures [6].

Quality Control Parameters

- Purity Assessment: HPLC purity should exceed 95% for research applications [9].

- Identification: Confirm identity via mass spectrometry (characteristic ions) and comparison with authentic standards [9] [4].

- Solvent Residues: If organic solvents are used, test for residual solvents according to ICH guidelines.

- Heavy Metals: Screen for heavy metals, particularly when using cation exchange resins [8].

Pharmacological Applications and Relevance

This compound exhibits diverse biological activities that support its investigation for drug development:

- Antiviral Activity: this compound demonstrates potent inhibition of Chikungunya virus (CHIKV) with EC₅₀ values between 1.2-3.8 µM across multiple CHIKV strains. It acts at post-entry steps of the viral replication cycle and maintains efficacy up to 24 hours post-infection [2].

- Anticancer Properties: this compound suppresses tumor development and inhibits growth of various cancer cell lines, including human gastric cancer cells (85As2) and MCF-7 breast cancer cells (IC₅₀ = 114.5 µg/mL for tomato leaf extract) [3].

- Antimicrobial Effects: this compound shows antibiotic activity against Staphylococcus aureus and its small-colony variants, with enhanced effects when used synergistically with aminoglycoside antibiotics [10].

- Anti-inflammatory Activity: this compound and α-tomatine exhibit marked anti-inflammatory properties through multiple signaling pathways, including regulation of the NFκB/ERK pathway [1].

Conclusion and Future Perspectives

The extraction methods outlined provide researchers with multiple pathways to obtain this compound from tomato plant materials, balancing efficiency, sustainability, and purity requirements. The development of green extraction techniques like subcritical water extraction and optimized water bath extraction represent significant advances in sustainable natural product isolation.

Future research directions should focus on:

- Process Intensification: Developing continuous extraction systems for larger-scale production.

- Bioactivity-Guided Fractionation: Isolating this compound along with synergistic compounds that may enhance its pharmacological effects.

- Industrial Scale-Up: Adapting laboratory protocols for commercial-scale production while maintaining cost-effectiveness and environmental sustainability.

As interest in plant-derived bioactive compounds continues to grow, these extraction protocols provide valuable tools for utilizing agricultural by-products to obtain pharmaceutically relevant compounds, contributing to both drug discovery and sustainable agricultural practices.

Experimental Workflow Diagrams

Diagram 1: Comprehensive workflow for this compound extraction from tomato plants, showing multiple pathways based on source material and extraction method selection.

Diagram 2: Detailed workflow for acidic solvent extraction and purification of this compound from tomato leaves, highlighting key pH adjustment steps for optimal recovery.

References

- 1. The steroidal alkaloids α-tomatine and this compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural steroidal alkaloid shows antiviral ... [nature.com]

- 3. Valorization of Tomato Leaves: Optimization of Eco ... [mdpi.com]

- 4. Production of an extract rich in alpha-tomatine from green tomatoes by... [pmc.ncbi.nlm.nih.gov]

- 5. Current Advances in the Biosynthesis, Metabolism, and ... [mdpi.com]

- 6. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]

- 7. Development of a cascade production system finalized to ... [sciencedirect.com]

- 8. Method for extracting this compound from tomato branches and ... [patents.google.com]

- 9. Method for determining this compound by high performance ... [patents.google.com]

- 10. Concise Large-Scale Synthesis of this compound, A Potent ... [pmc.ncbi.nlm.nih.gov]

large-scale synthesis of tomatidine protocol

Tomatidine Large-Scale Synthesis Protocol

This protocol is adapted from the concise large-scale synthesis developed by researchers at the Université de Sherbrooke [1]. The key strategic improvement is a Suzuki–Miyaura coupling to assemble the steroidal core and the enantiopure F-ring side chain, replacing a less scalable organolithium coupling [1].

Starting Material

- Diosgenin: An inexpensive (approximately USD 0.30/g), commercially available sapogenin obtained from the acidic hydrolysis of wild yam (Dioscorea species) [1].

Synthetic Procedure

The synthesis begins with the preparation of the steroidal core from diosgenin, followed by a convergent coupling with the side chain. The procedure below is performed on a 2 g scale of lactone 5, which is itself accessible from diosgenin in two steps [1].

Part 1: Preparation of Iodo Enol Ether (Coupling Partner)

This sequence converts lactone 5 into the key iodo enol ether intermediate 13 [1].

- Protection of C3 Alcohol: Treat lactone 5 with methoxymethyl chloride (MOMCl) in the presence of N,N-Diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) as a catalyst to yield MOM-protected lactone 9a [1].

- Reduction to Hemiacetal: Reduce lactone 9a with diisobutylaluminium hydride (iBu₂AlH) to obtain hemiacetal 11 as an inconsequential mixture of diastereoisomers (2:1 ratio). The combined yield for steps 1 and 2 is 95% [1].

- Dehydration to Enol Ether: Activate hemiacetal 11 with methanesulfonyl chloride (MsCl), followed by elimination with a excess of triethylamine (Et₃N) at high temperature. Purify the resulting enol ether 12 by passage through a short silica pad in a yield of 65% [1].

- Iodination:

- Lithiation: Dissolve enol ether 12 in anhydrous tetrahydrofuran (THF) and cool under an inert atmosphere. Add tert-butyllithium (tBuLi, 3.0 equivalents) dropwise.

- Electrophilic Quenching: To the lithiated intermediate, add 1,2-diiodoethane (1,2-DIE, 3.0 equivalents) to cleanly afford the iodo enol ether 13. Yield: 91% [1].

- Note: The use of 1,2-DIE is superior to earlier methods involving toxic tributyltin chloride (Bu₃SnCl) [1].

Part 2: Synthesis of Olefin Side Chain

The required enantiopure olefin 8 is synthesized from commercially available (R)-Roche ester 14 [1].

- Protection: Protect (R)-Roche ester 14 as a tetrahydropyranyl (THP) ether.

- Reduction: Reduce the ester using lithium aluminium hydride (LiAlH₄) to yield (S)-monoprotected diol 15. Yield over two steps: 81% [1].

- The full synthetic sequence to olefin 8 continues from diol 15, but the complete reaction details are truncated in the available search results [1].

Part 3: Suzuki–Miyaura Coupling and Final Steps

This key reaction couples the two fragments [1].

- Coupling: Subject iodo enol ether 13 and olefin 8 to Suzuki–Miyaura cross-coupling conditions. The alkylborane required for the reaction is generated in situ from olefin 8.

- Spiroketalization and Completion: The coupling adduct 7 undergoes a Lewis acid-mediated spiroketal opening, followed by an azide substitution and reduction sequence to install the spiroaminoketal motif of natural this compound. This five-step sequence from intermediate 2 has been previously established by the research group [1].

Summary of Synthesis Performance

The table below summarizes the performance and key advantages of this synthetic route.

| Parameter | Specification |

|---|---|

| Overall Yield | 15.2% over 15 steps [1] [2] |

| Scale Demonstrated | 5.2 g in a single pass [1] [2] |

| Key Improvement | Suzuki–Miyaura coupling replaces temperature-sensitive organolithium chemistry [1] |

| Atom Economy | Improved; requires less of the valuable side-chain synthon (1.5 eq. vs. 2.0 eq.) [1] |

| Purification | No flash chromatography; uses recrystallization, distillation, and silica pads only [1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow and key stages of the large-scale this compound synthesis protocol.

Application Notes for Researchers

- Scalability and Practicality: This protocol is explicitly designed for scale. The elimination of flash chromatography and the use of robust coupling reactions make it suitable for producing the multi-gram quantities required for extensive SAR studies and pre-clinical investigations [1].

- Strategic Advantage: The Suzuki–Miyaura coupling is a critical improvement. It avoids the arduous temperature control and use of a chiral auxiliary required in the first-generation synthesis, making the process more operationally simple and safer on large scales [1].

- Cost-Effectiveness: Sourcing starting material from low-cost diosgenin (USD 0.30/g) is a major advantage over extracting this compound from natural sources, which costs over USD 1,500 per gram [1] [3].

Context and Motivations for Synthesis Development

The drive to develop efficient syntheses for this compound is fueled by its promising and diverse biological activities, which create high demand from research communities.

| Research Area | Reported Activity of this compound |

|---|---|

| Infectious Disease | Potent antibiotic against Staphylococcus aureus small-colony variants (SCVs); derivative FC04-100 shows enhanced broad-spectrum activity [1] [3]. |

| Virology | Shows antiviral activity towards Chikungunya virus (CHIKV), Dengue virus (DENV), and Zika virus (ZIKV) in vitro [4]. |

| Muscle & Aging | Inhibits age-related skeletal muscle atrophy; extends lifespan and healthspan in C. elegans; attenuates inflammatory responses in muscle models [5] [6] [7]. |

| Neuropharmacology | Demonstrates neuroprotective effects, relieving neuronal damage in a spinal cord injury model by inhibiting inflammation and apoptosis [8]. |

Key Takeaways for Drug Development Professionals

- Enabling SAR Studies: The reliable gram-scale access to the this compound scaffold has enabled medicinal chemistry efforts. For instance, C-3 chemical modifications have yielded analogs with significantly broadened spectrum antibacterial activity, including against resistant strains like MRSA and E. coli [3].

- Target Engagement: Researchers have identified the bacterial ATP synthase as a key target for this compound and its derivatives, validating this pathway for novel antibiotic development [3].

- Broader Therapeutic Potential: The availability of synthetic this compound supports ongoing investigations into its anti-inflammatory, neuroprotective, and anti-aging mechanisms, suggesting a wide-ranging therapeutic potential beyond its initial antibiotic applications [5] [8] [7].

References

- 1. Concise Large-Scale Synthesis of this compound, A Potent ... [mdpi.com]

- 2. Concise Large-Scale Synthesis of this compound, A Potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. From garden to lab: C-3 chemical modifications of ... [sciencedirect.com]

- 4. This compound, a natural steroidal alkaloid shows antiviral ... [nature.com]

- 5. This compound Attenuates Inflammatory Responses to Exercise ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Inflammatory Responses to ... [esmed.org]

- 7. This compound enhances lifespan and healthspan in C. ... [nature.com]

- 8. This compound relieves neuronal damage in spinal cord injury ... [frontiersin.org]

Comprehensive Application Notes: Tomatidine Cell Culture Treatment Concentrations and Experimental Protocols

Introduction to Tomatidine and Its Research Relevance

This compound is a natural steroidal alkaloid found in the stems and leaves of tomato plants (Lycopersicon esculentum) and in green tomatoes, where it exists as its glycosylated form, α-tomatine. [1] [2] This compound has garnered significant scientific interest due to its diverse biological activities, including effects on muscle atrophy, antiviral properties, antimicrobial actions, and potential lifespan extension. [3] [1] [4] this compound's multifaceted mechanism involves modulation of several key cellular pathways, making it a compelling subject for pharmacological research and drug development.

The growing body of evidence demonstrating this compound's effects on critical cellular processes has positioned it as a promising lead compound for therapeutic development. Recent studies have revealed that this compound can influence pathways related to cellular metabolism, stress resistance, and programmed cell death, suggesting potential applications in conditions ranging from age-related muscle wasting to viral infections and cancer. [3] [1] [5] These application notes consolidate the current methodological knowledge on this compound application in cell culture systems to facilitate standardized research approaches across laboratories.

This compound Treatment Parameters Across Cell Types

The appropriate concentration of this compound for cell culture experiments varies significantly depending on the cell type, treatment duration, and specific biological effect being investigated. Below is a comprehensive summary of established treatment parameters across various experimental systems.

Table 1: this compound Treatment Parameters for Different Cell Types and Experimental Systems

| Cell Type/System | Concentration Range | Treatment Duration | Key Effects | Citations |

|---|---|---|---|---|

| Human Skeletal Muscle Myotubes | 1-10 µM | 48 hours | Stimulated mTORC1 signaling, increased protein accumulation, mitochondrial biogenesis, cell growth | [3] |

| Mouse C2C12 Myotubes | 1-10 µM | 30-48 hours | Enhanced protein synthesis, increased cellular protein content, mitochondrial DNA accumulation | [3] |

| Huh7 (Human Hepatic) | 0.1-10 µM (antiviral); CC₅₀ = 156 µM | Variable (infection models) | Inhibition of CHIKV virus production; EC₅₀ = 1.2-3.8 µM for CHIKV strains | [1] |

| Vero-WHO (Monkey Kidney) | Up to 10 µM (non-toxic); CC₅₀ = 149 µM | 9 hours post-infection | 76.8% reduction in CHIKV infectious virus particles at 10 µM | [1] |

| C. elegans (Lifespan) | 25 µM (optimal) | From L4 stage throughout lifespan | 7.0% lifespan extension, improved muscle function, enhanced mitochondrial homeostasis | [4] |

| Primary Rat Neurons | ~25 µM | 24-48 hours | Improved mitochondrial function, activation of stress response pathways | [4] |

| Human Cells (Various) | ~25 µM | 24-48 hours | Enhanced mitochondrial biogenesis, PINK-1/DCT-1-dependent mitophagy | [4] |

| Pancreatic Cancer Cells | 5-20 µM | 24-48 hours | Induction of ferroptosis, ATF4-dependent signaling, inhibition of progression | [5] |

Table 2: Cytotoxicity Profile of this compound Across Different Cell Lines

| Cell Line | Assay Method | CC₅₀ (50% Cytotoxic Concentration) | Maximum Non-Toxic Concentration | Citations |

|---|---|---|---|---|

| Huh7 | ATPLite assay | 156 µM | 10-20 µM | [1] |

| Huh7 | MTT assay | Not specified | 30 µM | [1] |

| Vero-WHO | ATPLite assay | 149 µM | 10 µM | [1] |

| C. elegans | Survival analysis | 50 µM (toxic) | 25 µM | [4] |

Detailed Experimental Protocols

Protocol for Muscle Atrophy Studies Using Human Skeletal Myotubes

3.1.1 Cell Culture and Differentiation

- Obtain human skeletal muscle myoblast cells (Lonza CC-2580) and maintain in SkBM-2 Basal Media (Lonza CC-3246) supplemented with BulletKit (Lonza CC-3245), referred to as Medium A, at 37°C and 5% CO₂. Use cells up to passage 7 for experiments. [3]

- On day 0, plate myoblasts in 6-well plates at a density of 1 × 10⁵ cells per well in Medium A. [3]

- On day 2, induce differentiation by replacing Medium A with DMEM/F-12 (Invitrogen 11320-033) containing antibiotics (100 units/ml penicillin and 100 μg/ml streptomycin sulfate) and 2% (v/v) horse serum (Hyclone SH3007403), referred to as Medium B. [3]

- On day 7, rinse myotubes with phosphate-buffered saline (PBS) and replace Medium B with Medium A. Add vehicle (0.1% (v/v) DMSO) or this compound directly to the media. Prepare this compound as a 1 mM stock solution in DMSO and dilute to final concentrations (typically 1-10 μM) in culture media. [3]

- Incubate for 48 hours before harvesting for analysis of total cellular protein, mitochondrial DNA, and myotube size. [3]

3.1.2 Assessment of Myotube Size

- Rinse myotubes once with PBS and fix for 15 minutes in 4% paraformaldehyde. [3]

- Permeabilize for 2 minutes in a 1:1 mixture of methanol and acetone. [3]

- Block for 1 hour at 25°C in 5% normal goat serum (NGS; Sigma). [3]

- Incubate for 16 hours at 4°C in a 1:250 dilution of anti-troponin antibody (CT3) in 5% NGS. [3]

- Rinse with PBS and incubate for 1 hour at 25°C in a 1:1000 dilution of Alexa Fluor 488-conjugated anti-mouse IgG. [3]

- Image with an Olympus IX-71 microscope equipped with a DP-70 camera and epifluorescence filters. [3]

- Perform image analysis using ImageJ software, determining the diameter of each myotube by averaging three width measurements per myotube. [3]

Protocol for Antiviral Studies Against CHIKV

3.2.1 Cell Culture and Infection Conditions

- Culture Huh7 cells (human hepatic cell line) in appropriate medium at 37°C with 5% CO₂. [1]

- Determine cytotoxicity profile using ATPLite assay prior to infection experiments. The maximum non-toxic concentration in Huh7 cells is 10 μM. [1]

- Infect cells with CHIKV-LR at MOI 1 in the presence of increasing concentrations of this compound (0.1 to 10 μM) added at the time of infection. [1]

- For time-of-addition experiments, add this compound at various time points post-infection to determine the specific stage of the viral lifecycle being inhibited. [1]

- Harvest supernatant at appropriate time points (e.g., 9-24 hours post-infection) and quantify infectious virus particles by plaque assay or other appropriate methods. [1]

3.2.2 Cytotoxicity Assessment

- Plate cells in 96-well plates at appropriate density and allow to adhere overnight. [1]

- Treat with serial dilutions of this compound for the duration equivalent to infection experiments. [1]

- Assess cell viability using ATPLite assay according to manufacturer's instructions, measuring luminescence as a proxy for ATP levels. [1]

- Alternatively, use MTS assay or trypan blue exclusion to confirm non-toxic concentrations. [1]

Protocol for Lifespan Extension Studies in C. elegans

3.3.1 Nematode Culture and Treatment

- Maintain C. elegans strains (e.g., N2 wild type) on nematode growth medium (NGM) seeded with OP50 E. coli as a food source. [4]

- Synchronize populations by hypochlorite treatment and hatching in M9 buffer. [4]

- At the L4 larval stage, transfer worms to plates containing 25 μM this compound (optimal concentration for lifespan extension). [4]

- Include vehicle control (e.g., EtOH) plates for comparison. [4]

- Monitor survival every 1-2 days, transferring worms to fresh plates regularly to prevent starvation and progeny overpopulation. [4]

3.3.2 Healthspan and Muscle Function Assessment

- Pharyngeal pumping: Count pumps per minute at multiple time points during adulthood using a dissecting microscope. [4]

- Swimming movement: Score movement patterns in liquid, typically on a scale of 0-3, with 3 representing vigorous, coordinated movement and 0 representing no movement. [4]

- Muscle morphology: Fix worms and stain with phalloidin to visualize actin filament structure in muscle cells. Quantify the percentage of muscle cells with no damage, minor damage, or severe damage. [4]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through modulation of several key cellular signaling pathways. The diagrams below illustrate the primary mechanisms identified in recent research.

Figure 1: this compound's Multifaceted Mechanisms of Action. This diagram illustrates the key signaling pathways through which this compound exerts its effects on muscle atrophy, viral infection, mitochondrial homeostasis, and cancer progression.

Figure 2: Experimental Workflow for this compound Studies. This diagram outlines the general approach for designing experiments involving this compound treatment, from initial concentration optimization to endpoint analysis.

Practical Considerations for this compound Application

Solution Preparation and Storage

Stock Solution Preparation:

- Prepare this compound as a concentrated stock solution in DMSO, typically at 10-100 mM concentration. [3]

- Sonication or gentle heating may be required to fully dissolve this compound in DMSO.

- Filter sterilize using a 0.2 μm filter for cell culture applications.

- Aliquot and store at -20°C or -80°C protected from light to maintain stability.

Working Solution Preparation:

- Dilute stock solution directly into cell culture medium to achieve desired final concentration.

- Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. [3]

- Include vehicle controls with equivalent DMSO concentration in all experiments.

Optimization Guidelines

Dose-Response Considerations:

- Always perform preliminary cytotoxicity assays to establish the non-toxic concentration range for each new cell type. [1]

- Consider the specific biological endpoint when selecting concentrations, as different pathways may have varying sensitivity to this compound.

- Include a broad concentration range in initial experiments (e.g., 0.1-50 μM) to capture potential biphasic responses, as observed in C. elegans lifespan studies. [4]

Temporal Considerations:

- Treatment duration should align with the biological process under investigation—shorter treatments (hours) for acute signaling changes, longer treatments (days) for phenotypic changes.

- For viral infection studies, the timing of this compound addition relative to infection is critical for determining the mechanism of action. [1]

Conclusion

This compound represents a promising natural compound with diverse biological activities relevant to therapeutic development. These application notes provide comprehensive guidance on appropriate concentrations, experimental protocols, and mechanistic considerations for employing this compound in cell culture systems. Researchers should carefully consider cell-type-specific sensitivity and optimize conditions for their particular experimental context. Standardized approaches to this compound application will enhance reproducibility and facilitate comparative analyses across studies, accelerating our understanding of this multifaceted compound's therapeutic potential.

References

- 1. This compound, a natural steroidal alkaloid shows antiviral activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Tomatine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Systems-based Discovery of this compound as a Natural Small ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances lifespan and healthspan in C. ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound targets ATF4-dependent signaling and induces ... [sciencedirect.com]

Comprehensive Technical Guide: Tomatidine Purification, Isolation, and Analysis

Introduction to Tomatidine

This compound is a steroidal alkaloid found in tomatoes and other plants of the Solanaceae family. It serves as the aglycone counterpart to α-tomatine, a major glycoalkaloid present particularly in green tomatoes [1]. Recent research has revealed promising biological activities, including potent antibiotic effects against persistent forms of Staphylococcus aureus [2] [3], anti-cancer properties through inhibition of key signaling pathways [4], and potential neuroprotective effects [5]. These diverse pharmacological interests have driven the development of efficient extraction, purification, and analysis protocols suitable for both research and potential industrial-scale production.

Extraction Techniques and Solvent Selection

The initial extraction is a critical step that significantly impacts the yield and purity of the final this compound product. The chosen method depends on the source material (e.g., tomato leaves, green tomatoes, industrial by-products) and the desired scale.

Conventional Solvent Extraction from Plant Tissue

This method is widely applicable for laboratory-scale extraction from various tomato plant parts.

Materials:

- Source Material: Fresh or frozen tomato leaves, stems, or green tomatoes [6].

- Extraction Solvents: Methanol, Chloroform, Petroleum Ether, Ethanol (70%), Acetic Acid (2-5%) [4] [6] [1].

- Equipment: Grinder or blender, extraction vessels, steam bath, filtration setup, rotary evaporator.

Protocol:

- Preparation: Commence by washing and finely chopping or grinding 1 kg of fresh tomato branches and leaves or green tomatoes to increase the surface area [6].

- Initial Processing: Steam the material at 120°C for 30 minutes. This pre-treatment can help in breaking down cellular structures [4].

- Solvent Extraction: Soak the mashed material in 3-4 L of solvent for 3 days at room temperature with occasional agitation. Chloroform has been identified as particularly effective, yielding up to 2.44% of the total alkaloid-steroid content, followed by petroleum ether and 70% ethanol. This compound is not efficiently extracted by pure water (aquadest) due to its low polarity [4].

- Filtration and Concentration: Filter the mixture through filter paper or a Büchner funnel. Concentrate the filtrate under reduced pressure using a rotary evaporator at temperatures not exceeding 50°C to obtain a crude extract [6].

Table 1: Comparison of Solvent Efficiency for this compound Extraction

| Solvent | Relative Extraction Efficiency | Key Characteristics |

|---|---|---|

| Chloroform | Highest (2.44% of total alkaloid-steroid) [4] | Non-polar, effective for alkaloid-steroids [4] |

| Petroleum Ether | Moderate [4] | Non-polar, good for initial defatting |

| 70% Ethanol | Moderate [4] | Less effective than chloroform, water content reduces solubility |

| Methanol | Effective (Commonly used) [7] [1] | Polar, requires acidification for optimal yield |

| Acidic Aqueous (e.g., 2% Acetic Acid) | Effective for glycoalkaloids (precursors) [1] | Protonates nitrogen, increasing water solubility |

| Water (Aquadest) | Very Low / Ineffective [4] | Too polar for the non-polar this compound |

High-Throughput Mechanical Extraction

For processing multiple samples simultaneously, a mechanized approach significantly improves efficiency.

Materials:

- Equipment: Geno/Grinder or similar high-throughput tissue homogenizer.

- Consumables: 50 mL centrifuge tubes, ceramic cutting stones (e.g., 3/8” x 7/8”), centrifuge.

Protocol:

- Weigh 5 g (±0.05 g) of homogenized tomato sample into a 50 mL centrifuge tube.

- Add two ceramic cutting stones and 15 mL of methanol. Include an internal standard at this stage if required for quantification.

- Extract for 5 minutes at 1400 RPM using the Geno/Grinder.

- Centrifuge immediately for 5 minutes at 3000 × g and 4°C.

- Collect the supernatant for further purification and analysis. This method allows for the processing of up to 16 samples in 20 minutes with high recovery rates (93.0 ± 6.8% for this compound) [7].

Advanced and Green Extraction Methods

Subcritical Water Extraction (SWE) SWE is an emerging, environmentally friendly technique that uses water at elevated temperatures and pressures to modify its polarity and extraction efficiency.

- Conditions: Temperature of 120°C to 190°C, pressure of 50 bar, residence time of 15-45 minutes [8].

- Performance: This method can extract approximately 200 mg of tomatine (a this compound precursor) per 100 g of green tomatoes, which is a competitive yield compared to conventional methods [8].

Purification and Isolation Protocols

Following extraction, the crude material requires further purification to obtain high-purity this compound.

Liquid-Liquid Extraction and Column Chromatography

This classic approach is effective for purifying this compound from crude extracts.

Materials:

- Purification Materials: Cation exchange resin, silica gel, elution solvents (chloroform, methanol, ammonia solution).

- Equipment: Glass chromatography column, fraction collector, TLC plates.

Protocol:

- Acidification and Cation Exchange: Acidify the concentrated extract to pH 3-4 with dilute hydrochloric acid. Pass it through a strong acid cation exchange resin. This compound, being a basic alkaloid, will bind to the resin [6].

- Washing: Wash the resin with deionized water until the eluent is neutral and colorless to remove impurities.

- Elution: Elute the bound this compound using a 5% ammonia solution in 70% ethanol [6].

- Concentration and Crystallization: Concentrate the eluate under vacuum. Then, dissolve the residue in a minimal amount of chloroform and allow for slow crystallization, yielding pure this compound crystals [6].

- Alternative: Silica Gel Chromatography: As an alternative or additional step, the crude extract can be purified by silica gel column chromatography using a gradient of chloroform and methanol (e.g., from 100:0 to 85:15) as the mobile phase [6]. Monitor fractions by TLC or HPLC and pool those containing this compound.

The workflow for the conventional extraction and purification path is summarized below:

Large-Scale Chemical Synthesis

For applications requiring large quantities (multi-gram scale), chemical synthesis provides an alternative to extraction from plant material, especially given this compound's low natural abundance and high cost (>USD 1500/g) [5].

Key Steps of the Scalable Synthesis [5]:

- Starting Material: Use commercially available and inexpensive diosgenin.

- Key Coupling Reaction: Employ a Suzuki-Miyaura-type coupling to graft an enantiopure F-ring side chain onto the steroidal scaffold. This method is more scalable and efficient than previous organolithium approaches.

- Spiroaminoketal Formation: Utilize a Lewis acid-mediated spiroketal opening followed by azide substitution and reduction to generate the signature spiroaminoketal motif of this compound.

- Overall Yield: This optimized 15-step synthesis produces 5.2 g of this compound in a single pass with a 15.2% overall yield and avoids the need for flash chromatography, making it practical for large-scale production [5].

Analytical Methods for Quantification and Validation

Accurate quantification of this compound is essential for quality control and biological activity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a widely accessible and robust method for this compound analysis.

Chromatographic Conditions [9]:

- Column: XTerra RP C18 (4.6 × 150 mm, 5 µm).

- Column Temperature: 35°C.

- Mobile Phase: Solvent A: Acetonitrile; Solvent B: 25 mM triethylammonium phosphate in water (pH 3.0).

- Flow Rate: 0.8 mL/min.

- Gradient Program:

- 0 min: 20% A

- 12 min: 45% A

- 17 min: 55% A

- 20 min: 57% A

- 25 min: Return to 20% A for equilibration.

- Injection Volume: 10-20 µL.

- Detection: UV spectrophotometer (wavelength may be specified based on standard).

Calibration: Prepare a this compound stock solution at 2 mg/mL in 80% methanol. Create a calibration curve using serial dilutions in the range of 6.25 to 200 µg/mL [9].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity, specificity, and the ability to analyze complex mixtures, UHPLC-MS/MS is the gold standard.

- Column: C18 Acquity BEH (2.1 × 100 mm, 1.7 µm).

- Mobile Phase: Water + 0.1% formic acid (A) and Acetonitrile + 0.1% formic acid (B).

- Detection: Mass spectrometer with Electrospray Ionization (ESI) in positive mode.

- Performance Metrics:

Table 2: Comparison of Analytical Methods for this compound

| Method | Key Features | Sensitivity | Throughput | Best Suited For |

|---|---|---|---|---|

| HPLC-UV [9] | Robust, widely available, cost-effective | Moderate (µg/mL range) | Moderate | Routine quality control, purity checks |

| UHPLC-MS/MS [7] [10] | High specificity, high sensitivity, can analyze complex mixtures | High (ng/kg range) | High | Complex matrices, metabolite profiling, pharmacokinetic studies |

| LC-LTQ-Orbitrap MS [10] | Very high mass accuracy, enables non-targeted metabolite profiling | Very High | Moderate-High | Identification of novel metabolites, definitive compound confirmation |

The relationship between the main analytical techniques and their progression in analysis depth is visualized as follows:

Conclusion

This guide provides a detailed overview of established and emerging techniques for the purification, isolation, and analysis of this compound. The choice of method depends heavily on the objectives of the work—whether it's initial screening, quantitative analysis, or large-scale production for therapeutic development. The protocols outlined here, particularly the highly sensitive UHPLC-MS/MS method and the scalable synthetic approach, provide researchers with robust tools to advance the study of this promising natural product.

References

- 1. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]

- 2. This compound Is a Lead Antibiotic Molecule That Targets ... [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the structure–activity relationship of this compound, ... [sciencedirect.com]

- 4. Extraction from Various Solvents and Cancer Inhibition... This compound [tis.wu.ac.th]

- 5. Concise Large-Scale Synthesis of this compound, A Potent ... [pmc.ncbi.nlm.nih.gov]

- 6. Method for extracting this compound from tomato branches and ... [patents.google.com]

- 7. A High-Throughput Extraction and Analysis Method for ... [pmc.ncbi.nlm.nih.gov]

- 8. Production of an extract rich in alpha-tomatine from green ... [pmc.ncbi.nlm.nih.gov]

- 9. 2.2. This compound Analysis by High-Performance Liquid ... [bio-protocol.org]

- 10. High-performance liquid chromatography LTQ-Orbitrap ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tomatidine In Vitro Antiviral Assays